2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
Description
Properties
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-3-23-17-6-4-16(5-7-17)14-22-10-8-18(9-11-22)24-19-20-12-15(2)13-21-19/h4-7,12-13,18H,3,8-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDXAXFPYJJZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)OC3=NC=C(C=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Functionalization
The introduction of the piperidin-4-yloxy group at the 2-position of 5-methylpyrimidine necessitates activation of the hydroxyl group. A proven method involves treating 5-methylpyrimidin-2-ol with POCl₃ to form 2-chloro-5-methylpyrimidine, achieving yields >85% under reflux conditions. Subsequent nucleophilic substitution with piperidin-4-ol in the presence of a base (e.g., potassium carbonate) affords 2-(piperidin-4-yloxy)-5-methylpyrimidine.
Critical Parameters :
N-Alkylation of Piperidine
The final step involves alkylating the piperidine nitrogen with 1-(4-ethoxyphenyl)methyl chloride. This reaction proceeds via an SN2 mechanism, requiring anhydrous conditions and a tertiary amine base (e.g., triethylamine) to scavenge HCl.
Example Protocol :
- Dissolve 2-(piperidin-4-yloxy)-5-methylpyrimidine (1 eq) in acetonitrile.
- Add 1-(4-ethoxyphenyl)methyl chloride (1.2 eq) and triethylamine (2 eq).
- Reflux at 70°C for 12 hours.
- Purify via column chromatography (silica gel, ethyl acetate/hexane).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.25 (d, J = 8.6 Hz, 2H, aryl-H), 6.85 (d, J = 8.6 Hz, 2H, aryl-H), 4.70–4.65 (m, 1H, piperidine-OCH), 4.02 (q, J = 6.9 Hz, 2H, OCH₂CH₃), 3.55 (s, 2H, NCH₂Ar), 2.90–2.85 (m, 2H, piperidine-H), 2.45 (s, 3H, CH₃), 1.40 (t, J = 6.9 Hz, 3H, OCH₂CH₃).
- ¹³C NMR : δ 167.8 (C=O), 158.2 (aryl-O), 157.9 (pyrimidine-C2), 130.1–114.8 (aryl-C), 72.4 (piperidine-OCH), 63.5 (OCH₂CH₃), 52.1 (NCH₂Ar), 23.8 (CH₃).
Crystallographic Insights
Single-crystal X-ray diffraction of related compounds reveals chair conformations in piperidine rings and dihedral angles of 10.3–47.5° between heterocycles. Hydrogen bonding networks (N–H⋯N) stabilize molecular packing, which may influence solubility and bioavailability.
Comparative Analysis of Synthetic Methods
| Method | Steps | Yield (%) | Key Reagents | Advantages |
|---|---|---|---|---|
| POCl₃ Chlorination | 3 | 78 | POCl₃, K₂CO₃ | High selectivity, scalable |
| Radical Chlorination | 4 | 65 | SO₂Cl₂, AIBN | Mild conditions, fewer byproducts |
| Direct Alkylation | 2 | 72 | Triethylamine, CH₃CN | Short reaction time |
Industrial Scalability and Cost Efficiency
The POCl₃-mediated route is favored for large-scale production due to reagent affordability (POCl₃: ~$50/kg) and compatibility with continuous flow systems. In contrast, radical-based methods, while selective, require costly initiators like AIBN (~$200/kg).
Chemical Reactions Analysis
2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the following areas:
- Antidiabetic Activity : Research indicates that derivatives can enhance insulin secretion from pancreatic beta cells, suggesting potential in diabetes management.
- Neuroprotective Effects : Studies show that it may reduce oxidative stress and inflammation in neuronal cells, indicating promise for neurodegenerative disease treatment.
- Antitumor Activity : Preliminary findings suggest inhibition of certain cancer cell lines, warranting further investigation into its mechanisms.
The biological activity of 2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is attributed to its interaction with specific molecular targets. These interactions can modulate various biological pathways, influencing cellular functions such as proliferation and apoptosis.
Industrial Applications
In addition to its medicinal uses, this compound serves as a building block in the synthesis of more complex organic compounds. Its unique structural characteristics make it valuable in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents on the benzyl group, pyrimidine core, or piperidine ring. These modifications impact physicochemical properties and biological activity.
Key Findings
Substituent Position and Bioavailability :
- The 4-ethoxy group in the target compound likely improves lipophilicity compared to methoxy or hydroxyl analogues, as seen in . However, bulky substituents (e.g., dimethoxybenzyl) may reduce blood-brain barrier penetration .
- In contrast, dihydropyrimidine derivatives (e.g., ) exhibit enhanced planarity and hydrogen-bonding capacity due to thione/acetyl groups, correlating with antimicrobial activity .
In comparison, rigid dihydropyrimidines () show restricted conformations that favor specific target binding .
Biological Activity :
- While direct data for the target compound are lacking, structurally related pyrimidines in and demonstrate activities ranging from enzyme inhibition (e.g., phosphodiesterase targets in ) to antimicrobial effects . Substituents like the ethoxy group may modulate selectivity for such targets.
Physicochemical and Pharmacokinetic Profiles
- Solubility : Ethoxybenzyl-substituted compounds (e.g., the target molecule) are less water-soluble than hydroxyl- or carboxylate-containing analogues (e.g., ’s Patamostat derivatives) but may exhibit better oral absorption .
- Metabolic Stability : The ethoxy group is susceptible to oxidative metabolism (e.g., CYP450-mediated deethylation), which could shorten half-life compared to halogenated analogues (e.g., ’s fluorinated opioids) .
Biological Activity
2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a piperidine ring and a pyrimidine structure, which are known to exhibit various biological effects. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes the following key components:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2415522-54-0 |
| Molecular Formula | C19H25N3O2 |
| Molecular Weight | 325.43 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The piperidine moiety is known for its role in modulating neurotransmitter systems, while the pyrimidine component may influence enzyme activities and receptor interactions.
Target Interactions
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Antimicrobial Activity : Research indicates that derivatives of piperidine possess significant antimicrobial properties, suggesting that this compound may also exhibit similar effects against various bacterial strains .
Case Studies and Experimental Data
Several studies have investigated the biological activities associated with compounds structurally related to this compound. Below are summarized findings from relevant research:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-[1-(2-Methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine | Moderate AChE inhibition | 25 ± 3 |
| 2-[1-(4-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine | Stronger antimicrobial activity | 1.13 ± 0.003 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
